molecular formula C12H11N3O2S B020787 IKK-2-Inhibitor VI CAS No. 354811-10-2

IKK-2-Inhibitor VI

Katalognummer B020787
CAS-Nummer: 354811-10-2
Molekulargewicht: 261.3 g/mol
InChI-Schlüssel: PSVUSJKZJQMCSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 5-Phenyl-2-Ureidothiophene-3-Carboxamide often involves intricate chemical reactions. For instance, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized through the reaction of specific enones with semicarbazide (Prabhuswamy et al., 2016). Such processes often involve multiple steps and carefully controlled conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction. This method was used to determine the structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide (Viterbo et al., 1980). These structures often feature complex arrangements of atoms and bonds, stabilized by interactions like hydrogen bonding.

Wissenschaftliche Forschungsanwendungen

Umkehr der HIV-1-Latenz

IKK-2-Inhibitor VI wurde auf sein Potenzial zur Umkehrung der HIV-1-Latenz in latenzinfizierten nicht-klonalen lymphatischen und myeloischen Zellen in vitro-Modellen untersucht . Der Inhibitor von Nuklearfaktor-κB (IκB) Kinase (IKK) Komplexuntereinheiten und verwandten Kinasen (TBK1) wurde angegriffen, was zu einer 1,8-fachen Steigerung der HIV-Reaktivierung führte .

Bewertung des NF-κB-Signalwegs

This compound ist ein potenter, zellgängiger, reversibler Inhibitor von IKK2 (IC 50 = 13 nM). Er wird verwendet, um die Rolle des kanonischen, IκB-abhängigen NF-κB-Signalwegs bei zellulären Reaktionen zu bewerten .

Kardioprotektion

Es wurde gezeigt, dass this compound Kardioprotektion bietet, indem er die Produktion von IL-1β und MCP-1 (IC 50 <1 µM) in Kardiomyozyten reduziert .

Verbesserung der Insulinresistenz

Es wurde festgestellt, dass diese Verbindung die Insulinresistenz bei diabetischen KKA y-Mäusen durch die Regulierung der Adiponektin-Freisetzung verbessert .

Antioxidative Aktivität

Thiadiazol-Triazol-Analoga, die mit Thiophen hybridisiert sind, wie z. B. 5-Phenyl-2-Ureidothiophen-3-carboxamid, wurden synthetisiert und auf ihre antioxidativen Eigenschaften hin untersucht . Einige dieser Hybride zeigten eine starke Hemmung in der DPPH-Radikalfangtechnik .

Anti-inflammatorische und Antipsychotische Eigenschaften

Es wurde berichtet, dass Thiophen und seine substituierten Derivate, einschließlich 5-Phenyl-2-Ureidothiophen-3-carboxamid, eine breite Palette therapeutischer Eigenschaften besitzen, darunter entzündungshemmende und antipsychotische Wirkungen .

Antiarrhythmische und Angstregulierende Eigenschaften

Es wurde auch festgestellt, dass diese Verbindungen antiarrhythmische und angstregulierende Eigenschaften aufweisen .

Antifungale und Antioxidative Eigenschaften

Es wurde berichtet, dass Thiophenderivate antifungale und antioxidative Eigenschaften aufweisen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000

Zukünftige Richtungen

The future research directions for 5-Phenyl-2-Ureidothiophene-3-Carboxamide and similar compounds could involve further investigation into their inhibitory properties and potential applications in pharmaceutical compounds .

Wirkmechanismus

IKK-2 Inhibitor VI, also known as 5-Phenyl-2-Ureidothiophene-3-Carboxamide or (5-Phenyl-2-ureido)thiophene-3-carboxamide, is a potent inhibitor of IKK-2 . This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Target of Action

The primary target of IKK-2 Inhibitor VI is IκB kinase-2 (IKK-2), also known as IKKβ . IKK-2 is a critical enzyme complex involved in the activation of the NF-κB signaling pathway . This pathway is essential for regulating immune responses, inflammation, cell survival, and proliferation .

Mode of Action

IKK-2 Inhibitor VI acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . It works by blocking the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBs . This inhibition keeps NF-κB proteins sequestered in the cytoplasm and unable to activate target genes .

Biochemical Pathways

The primary biochemical pathway affected by IKK-2 Inhibitor VI is the NF-κB signaling pathway . By inhibiting IKK-2, this compound aims to restore normal cellular functions and mitigate disease symptoms. The potential therapeutic uses of IKK-2 inhibitors are vast and varied, with primary areas of interest in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

Pharmacokinetics

It is soluble in DMSO, making it suitable for in vitro studies .

Result of Action

The inhibition of IKK-2 by IKK-2 Inhibitor VI results in the dampening of the inflammatory and immune responses driven by NF-κB . This can be beneficial in conditions where these responses are overly active, such as in chronic inflammation and autoimmune disorders . Additionally, IKK-2 inhibitors show promise in cancer treatment, as many tumors exhibit abnormal activation of the NF-κB pathway .

Eigenschaften

IUPAC Name

2-(carbamoylamino)-5-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUSJKZJQMCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423557
Record name IKK-2 Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

354811-10-2
Record name IKK-2 Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulphonylisocyanate (0.081 mL) was added to a stirred suspension at 0° C. of 2-amino-5-phenyl-3-thiophenecarboxamide (0.2 g) in toluene (10 mL). After stirring for 16 h at room temperature, the solvent was evaporated and the residue dissolved in acetonitrile (20 mL). 10% Sodium bicarbonate solution (2 mL) was added and the mixture was stirred for 1 h. After acidification with 2M hydrochloric acid, the solution was extracted three times with ethyl acetate. The combined extracts were dried (MgSO4) and the solvent was evaporated. Chromatography on silica eluting with methanol/dichloromethane mixtures gave the title urea (0.027 g).
Quantity
0.081 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 2
Reactant of Route 2
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 3
Reactant of Route 3
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 4
Reactant of Route 4
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 5
Reactant of Route 5
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 6
Reactant of Route 6
5-Phenyl-2-Ureidothiophene-3-Carboxamide

Q & A

Q1: What is the primary mechanism of action of IKK-2 Inhibitor VI and how does it impact osteoblast differentiation?

A1: IKK-2 Inhibitor VI specifically targets and inhibits the IKK-NF-κB signaling pathway. [] This pathway is activated by various stimuli, including traumatic force and inflammatory signals like Pg.LPS. [] Upon activation, IKK-NF-κB promotes the degradation of β-catenin, a key protein in the Wnt signaling pathway essential for osteoblast differentiation and bone formation. [] By inhibiting IKK-NF-κB, the inhibitor prevents β-catenin degradation, allowing the Wnt pathway to function and promote osteoblast differentiation. []

Q2: Are there any in vivo studies demonstrating the efficacy of IKK-2 Inhibitor VI in mitigating bone loss?

A2: Yes, a study using a rat model of occlusal trauma (a form of mechanical stress) showed that IKK-2 Inhibitor VI administration significantly reduced bone loss. [] This protective effect was linked to the inhibition of IKK-NF-κB signaling and the subsequent upregulation of osteogenic markers like β-catenin, osteocalcin (OCN), and Runx2. []

Q3: Besides its potential in bone health, has IKK-2 Inhibitor VI been studied for other therapeutic applications?

A3: Research suggests that IKK-2 Inhibitor VI could be utilized for topical pain management. [] By inhibiting the NF-κB family of transcription factors, which play a role in inflammation and pain signaling, topical administration of the compound may provide localized pain relief. [] This approach aims to minimize potential systemic side effects associated with systemic administration, such as immunosuppression. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.